molecular formula C8H13NO2 B13603993 2-(Methylamino)-1-(5-methyl-2-furyl)ethanol

2-(Methylamino)-1-(5-methyl-2-furyl)ethanol

Cat. No.: B13603993
M. Wt: 155.19 g/mol
InChI Key: SQSLSPLVQYMJTC-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(5-methyl-2-furyl)ethanol is an organic compound that features a furan ring substituted with a methyl group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(5-methyl-2-furyl)ethanol typically involves the reaction of 5-methyl-2-furaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process would likely include steps for purification, such as distillation or recrystallization, to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(5-methyl-2-furyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-methyl-2-furancarboxaldehyde, while reduction could produce more saturated alcohols.

Scientific Research Applications

2-(Methylamino)-1-(5-methyl-2-furyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(5-methyl-2-furyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include metabolic processes where the compound can modulate the activity of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-2-furyl)piperidine: This compound shares the furan ring structure but differs in its amine group configuration.

    5-Methyl-2-furanmethanol: Similar in having a furan ring with a methyl group, but with a different functional group attached.

Uniqueness

2-(Methylamino)-1-(5-methyl-2-furyl)ethanol is unique due to its combination of a furan ring with an ethanolamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(methylamino)-1-(5-methylfuran-2-yl)ethanol

InChI

InChI=1S/C8H13NO2/c1-6-3-4-8(11-6)7(10)5-9-2/h3-4,7,9-10H,5H2,1-2H3

InChI Key

SQSLSPLVQYMJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC)O

Origin of Product

United States

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